3-amino-1-methyl-1H-pyrazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWBNDFFGDAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-01-0 | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Pyrazole Carboxamide Scaffolds in Heterocyclic Chemistry
Pyrazole (B372694) carboxamide scaffolds are core structures in heterocyclic chemistry that have demonstrated considerable importance, particularly in the realm of drug discovery and agrochemicals. mdpi.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile platform for chemical modification. mdpi.com The attachment of a carboxamide group (-CONH2) further enhances the molecule's ability to interact with biological targets through hydrogen bonding, a critical factor in molecular recognition.
The significance of these scaffolds lies in their diverse range of biological activities. nih.gov Research has shown that compounds containing the pyrazole carboxamide motif can exhibit potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. jocpr.commdpi.com This broad spectrum of activity is attributed to the scaffold's ability to be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific enzymes or receptors. mdpi.comnih.gov For instance, pyrazole carboxamides have been identified as effective inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration, leading to their development as fungicides. mdpi.com In medicinal chemistry, these scaffolds are considered "privileged structures" because they are capable of binding to multiple, diverse biological targets, making them a valuable starting point for the development of new drugs. nih.gov
Historical Context of Research on Pyrazole Derivatives in Medicinal Chemistry
The history of pyrazole (B372694) derivatives in medicinal chemistry dates back to the late 19th century. Pyrazole itself was first synthesized in 1889 by German chemist Hans von Pechmann. However, it was the discovery of the antipyretic and analgesic properties of antipyrine, a pyrazolone (B3327878) derivative, by Ludwig Knorr in 1883 that marked the entry of this class of compounds into the pharmaceutical world. This early success spurred further investigation into the therapeutic potential of pyrazole-containing molecules.
Throughout the 20th century, research into pyrazole derivatives continued to yield significant discoveries. The development of phenylbutazone (B1037) in the mid-20th century provided a potent anti-inflammatory agent, although its use has since been limited due to side effects. A major breakthrough came with the introduction of celecoxib, a selective COX-2 inhibitor, in the late 1990s. This demonstrated that the pyrazole scaffold could be tailored to achieve high target selectivity, a key principle in modern drug design. The versatility of the pyrazole ring has led to its incorporation into a wide array of therapeutic agents, including treatments for cancer, infectious diseases, and neurological disorders, solidifying its status as a cornerstone of medicinal chemistry. nih.gov
Overview of 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide As a Research Molecule
Strategic Design of Precursors for Pyrazole Carboxamide Synthesis
The synthesis of substituted pyrazoles is fundamentally a process of combining a three-carbon (C-C-C) building block with a two-nitrogen (N-N) hydrazine-based unit. The strategic design of these precursors is paramount as it dictates the substitution pattern of the final pyrazole ring and can be leveraged to control reaction regioselectivity, particularly when using unsymmetrical hydrazines like methylhydrazine.
Key C-C-C precursors for pyrazole carboxamide synthesis include 1,3-dicarbonyl compounds, β-ketoesters, β-enaminones, and β-ketonitriles. nih.govresearchgate.net The choice of precursor determines the substituents at positions 3, 4, and 5 of the pyrazole ring. For the target molecule, this compound, precursors must be selected to yield an amino group at C3 and a carboxamide (or a precursor group like nitrile or ester) at C5.
A significant challenge in using methylhydrazine is the potential formation of two regioisomers, as the initial nucleophilic attack can occur from either of the non-equivalent nitrogen atoms. nih.govnih.govbeilstein-journals.org Strategic approaches to overcome this include:
One-Pot Procedures: Designing multi-component reactions where the hydrazine (B178648) derivative is generated in situ under conditions that favor a specific reaction pathway. For example, generating 1-formyl-1-methylhydrazine in situ from methylhydrazine and ethyl formate (B1220265) leads to the regioselective formation of the desired pyrazole isomer. nih.govbeilstein-journals.org
Controlled Addition: In reactions involving highly reactive precursors like enaminones, the dropwise addition of methylhydrazine can prevent the formation of regioisomers by controlling the concentration and reaction conditions. nih.govbeilstein-journals.org
Use of Precursors with Differentiated Reactivity: Employing C-C-C precursors where the two electrophilic centers have distinct reactivities can guide the nucleophilic attack of the substituted hydrazine to a specific site, thus favoring one regioisomer over the other.
The following table summarizes common precursors and their strategic implications for pyrazole synthesis.
| Precursor Type (C-C-C Unit) | Hydrazine Unit | Resulting Pyrazole Features | Strategic Consideration |
| β-Ketonitrile | Methylhydrazine | Amino group at C3 or C5, Nitrile group at C5 or C3 | Key precursor for aminopyrazoles. Regioselectivity is a major challenge. |
| 1,3-Diketone | Substituted Hydrazine | Alkyl/Aryl groups at C3 and C5 | Classic route; regioselectivity depends on electronic/steric factors of both reactants. |
| β-Ketoester | Methylhydrazine | Alkyl/Aryl group at C3/C5, Ester group at C5/C3 | Ester group can be later converted to a carboxamide. |
| 3-Oxo-butanamide | Hydrazonoyl Halide | Fully substituted pyrazole ring | Provides access to complex substitution patterns. |
Cyclocondensation Reactions in Pyrazole Carboxamide Formation
Cyclocondensation is the most prevalent method for constructing the pyrazole ring, involving the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic carbon unit, followed by dehydration to form the aromatic ring. nih.gov
Condensation of β-Ketonitriles with Hydrazines
The reaction between β-ketonitriles and hydrazines is a direct and efficient route to 3- or 5-aminopyrazoles. mdpi.com Specifically, the condensation of a precursor like 2-cyano-3-oxobutanamide with methylhydrazine is a key pathway. The reaction proceeds through the initial attack of a hydrazine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack on the nitrile group, and subsequent aromatization.
For instance, reacting 3-oxoalkanonitriles with trichloroacetonitrile (B146778) yields intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. These activated precursors readily condense with hydrazines to form 3-amino-1H-pyrazole-4-carbonitrile derivatives in excellent yields. mdpi.com The nitrile group in these products serves as a precursor to the carboxamide functionality.
Reactions of Acid Chlorides with Amines
This method is typically employed to form the carboxamide group on a pre-existing pyrazole ring that already contains a carboxylic acid function, rather than for the initial ring formation. However, it is a crucial step in many synthetic sequences. The strategy involves the reaction of a pyrazole acid chloride with an appropriate amine. This approach is widely used in the synthesis of pyrazole carboxamide-based fungicides and pharmaceuticals. nih.gov The reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the amide nitrogen.
Synthesis via 3-Oxo-butanamides and Hydrazonoyl Halides
A powerful method for synthesizing polysubstituted pyrazoles involves the [3+2] cycloaddition reaction between a suitable three-atom component and a two-atom component. Hydrazonoyl halides serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. organic-chemistry.org These can react with compounds containing activated double or triple bonds. In the context of pyrazole carboxamide synthesis, an enolate derived from a 3-oxo-butanamide can act as the two-carbon component, reacting with the nitrile imine generated from the hydrazonoyl halide. This pathway offers a high degree of control over the substitution pattern, leading to specifically substituted pyrazole derivatives. researchgate.net
Pyrazole Carbonyl Chloride Intermediates from Pyrazole Carboxylic Acid
This represents one of the most common and versatile methods for preparing pyrazole carboxamides. The synthesis begins with a pyrazole-5-carboxylic acid, which is often obtained from the cyclocondensation of a β-ketoester followed by hydrolysis. The pyrazole carboxylic acid is then converted into a more reactive intermediate, pyrazole carbonyl chloride. researchgate.net
This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acid chloride is highly electrophilic and reacts readily with ammonia (B1221849) or primary/secondary amines to furnish the desired this compound or its N-substituted derivatives. This two-step procedure is highly efficient and broadly applicable. researchgate.netjst.go.jp
Derivatization Strategies via Functional Group Interconversions
Once the core this compound structure is assembled, further derivatization can be achieved through various functional group interconversions (FGIs). These transformations allow for the fine-tuning of the molecule's properties.
Common FGI strategies include:
Hydrolysis of a Nitrile: A common route involves the synthesis of a 3-amino-1-methyl-1H-pyrazole-5-carbonitrile. The nitrile group can then be hydrolyzed, often under acidic or basic conditions, to the corresponding carboxylic acid, which is subsequently converted to the carboxamide as described in section 2.2.4. Alternatively, controlled partial hydrolysis can directly yield the carboxamide.
Amidation of an Ester: A pyrazole-5-carboxylate ester, a direct product from cyclocondensation with a β-ketoester, can be directly converted to the carboxamide by reaction with ammonia or an amine. nih.gov This method avoids the need to handle reactive acid chlorides.
Modification of the 3-Amino Group: The 3-amino group is a versatile handle for further derivatization. It can undergo acylation with acid chlorides or anhydrides to produce N-acyl derivatives. lifechempharma.com It can also be converted into ureas by reacting with isocyanates or via intermediates formed with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). jst.go.jp
Ring Substitution: The pyrazole ring itself can be functionalized. For example, a patent describes the bromination of a 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester at the 4-position, followed by a nucleophilic substitution with an amine to introduce a 4-amino group. google.com This demonstrates how FGI can be applied directly to the heterocyclic core to introduce new functionalities.
The following table provides examples of derivatization reactions.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| -CN (Nitrile) | H₂O, H⁺ or OH⁻ | -COOH (Carboxylic Acid) | Intermediate for carboxamide synthesis. |
| -COOEt (Ester) | NH₃ | -CONH₂ (Carboxamide) | Direct conversion to the target amide. nih.gov |
| -NH₂ (Amino) | RCOCl | -NHCOR (N-Acyl Amide) | Introduce diverse acyl groups. lifechempharma.com |
| Ring C-H at position 4 | Br₂ | Ring C-Br at position 4 | Halogenation for further substitution. google.com |
| Ring C-Br at position 4 | Amine/Ammonia | Ring C-NH₂ at position 4 | Introduction of an amino group on the ring. google.com |
Amidation and Esterification Reactions
Amidation and esterification are fundamental transformations for derivatizing the pyrazole core, typically targeting a carboxylic acid group at the 5-position. The conversion of pyrazole carboxylic acids into their corresponding amides or esters is a common and versatile strategy.
A prevalent method involves the conversion of the pyrazole carboxylic acid to a more reactive acid chloride intermediate. For instance, reacting pyrazole-3-carboxylic acids with reagents like thionyl chloride or oxalyl chloride yields the corresponding pyrazole-3-carbonyl chloride. mdpi.com This activated intermediate readily reacts with various amines or alcohols to produce the desired amide or ester derivatives in good yields. researchgate.net One specific protocol involves dissolving the pyrazole carboxylic acid in tetrahydrofuran (B95107) (THF), adding oxalyl chloride at 0 °C, and stirring at room temperature to form the acid chloride. mdpi.com This is then reacted with an amine in the presence of a base like pyridine (B92270) to yield the final carboxamide. mdpi.com
Direct conversion of esters to amides is also an effective route. For example, the ethyl carboxylate group on a pyrazole ring can be directly ammonolyzed to the corresponding 5-carboxamide using concentrated ammonia water, achieving high yields. google.com
These reactions are summarized in the table below:
| Starting Material | Reagents | Product Type | Reference |
| Pyrazole-3-carboxylic acid | 1. Oxalyl chloride, DMF, THF2. Amine, Pyridine | Pyrazole-3-carboxamide | mdpi.com |
| Pyrazole-3-carboxylic acid chloride | Diamine, Pyridine, THF | Pyrazole bis-carboxamide | |
| Pyrazole-5-carboxylic acid ethyl ester | Concentrated ammonia water | Pyrazole-5-carboxamide | google.com |
| Pyrazole carboxylic acid chloride | Alcohols | Pyrazole ester | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
The aromatic pyrazole ring is susceptible to both electrophilic and nucleophilic substitution, allowing for extensive functionalization. The positions on the ring exhibit different reactivities, with the C4 position being a common site for electrophilic attack.
Electrophilic Aromatic Substitution: Halogenation and nitration are common electrophilic substitution reactions for pyrazole rings. google.com For example, 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid can be brominated at the 4-position by reacting it with bromine in the presence of a base like potassium carbonate in a solvent such as methylene (B1212753) chloride. google.com Another important electrophilic substitution is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of the pyrazole ring using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govmdpi.com
Nucleophilic Substitution: Nucleophilic substitution reactions can also occur, particularly with appropriately activated pyrazole derivatives. Reactions of 1H-pyrrole-2,3-diones with N- and O-nucleophiles have been shown to proceed via an initial attack at the C-2 or C-5 positions. researchgate.net The introduction of an amino group via nucleophilic substitution is a key strategy; for instance, 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester reacts with ammonia in an alcoholic solution under pressure to yield 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide. google.com
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation in the synthesis of complex pyrazole derivatives. These methods offer high efficiency and functional group tolerance.
Buchwald-Hartwig Amidation: This reaction is a powerful method for forming C-N bonds. It has been used as an alternative route to pyrazole carboxanilides, involving the Pd-catalyzed amidation of a bromopyrazole with carboxylic acid amides. nih.gov The development of specialized catalyst systems, such as those using bulky biarylphosphine ligands like AdBrettPhos, has enabled the efficient coupling of primary amides with five-membered heterocyclic bromides, including pyrazoles. mit.edu
Suzuki and Negishi Couplings: For C-C bond formation, Suzuki and Negishi couplings are widely employed. The Suzuki coupling involves the reaction of a pyrazole triflate or halide with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This allows for the introduction of various aryl groups onto the pyrazole core. researchgate.net Similarly, the Negishi coupling enables the reaction of pyrazole triflates with alkyl, benzyl, or aryl zinc halides, providing a route to 3-substituted pyrazole analogs. researchgate.net
The table below highlights key palladium-catalyzed reactions for pyrazole functionalization:
| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
| Buchwald-Hartwig Amidation | Bromo-pyrazole + Carboxamide | Palladium catalyst | C-N | nih.gov |
| Buchwald-Hartwig Amination | Bromo-pyrazole + Amide | Pd/AdBrettPhos | C-N | mit.edu |
| Suzuki Coupling | Pyrazole triflate + Arylboronic acid | Palladium catalyst | C-C (Aryl) | researchgate.net |
| Negishi Coupling | Pyrazole triflate + Alkyl zinc halide | Palladium catalyst | C-C (Alkyl) | researchgate.net |
Green Chemistry Approaches in Pyrazole Carboxamide Synthesis
Key green methodologies include:
Microwave and Ultrasound Irradiation: These techniques significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis is particularly noted for providing high efficiency while maintaining moderate temperatures. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding techniques minimizes waste and avoids the environmental impact of volatile organic solvents. nih.govtandfonline.comtandfonline.com Catalyst-free and solvent-free synthesis of pyrazoles has been achieved by reacting hydrazines with 1,3-diketones under microwave irradiation. researchgate.netresearchgate.net
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.net An efficient method for synthesizing pyrazole-3-carboxylates involves the cyclization of diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions, which avoids the use of toxic hydrazine. rsc.org
Use of Ionic Liquids: Ionic liquids can serve as environmentally friendly catalysts and solvents. tandfonline.com Tetrabutylammonium bromide (TBAB), an organic ionic salt, has been used to catalyze the synthesis of pyrazole derivatives at room temperature under solvent-free conditions. tandfonline.com
These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to improved economic feasibility through energy savings and reduced waste management costs. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the target pyrazole carboxamide. Key parameters that are frequently adjusted include the choice of solvent and catalyst, as well as temperature and pressure.
Solvent and Catalyst Effects
The solvent can profoundly influence reaction outcomes, including yield and regioselectivity. mdpi.com For instance, in the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, a study of different solvents revealed that polar protic solvents like ethanol (B145695) provided higher regioselectivity (99.5%) and better yields (78%) compared to polar aprotic (acetonitrile) or nonpolar (carbon tetrachloride) solvents. mdpi.com
In another study on the oxidative amidation of a pyrazole carbaldehyde, various organic solvents were screened to improve the product yield. researchgate.net The results, summarized in the table below, showed that THF provided a superior yield compared to other common solvents like DMSO, DMF, and acetonitrile (B52724) under the tested conditions. researchgate.net
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 29 |
| 2 | DMF | No improvement |
| 3 | CH₃CN | No improvement |
| 4 | THF | No improvement (initial trial) |
| 5 | THF (optimized conditions) | 61 |
Data adapted from a study on oxidative amidation of a pyrazole-carbaldehyde. researchgate.net
Catalysts are also crucial. For pyrazole synthesis via condensation, nano-ZnO has been shown to be an efficient catalyst. nih.gov In palladium-catalyzed couplings, the choice of ligand is critical for success. mit.edu
Temperature and Pressure Considerations (e.g., Microwave Irradiation)
Temperature and pressure are fundamental parameters, with microwave irradiation emerging as a highly effective technique for controlling these variables and enhancing reaction efficiency. dergipark.org.tr Microwave-assisted synthesis often leads to a dramatic reduction in reaction times and improved yields compared to conventional heating methods. nih.govrsc.org
The general conditions for microwave-assisted pyrazole synthesis often fall within the following ranges:
Power: 100-300 W dergipark.org.tr
Temperature: 65-180 °C dergipark.org.tr
Time: 2-45 minutes rsc.orgdergipark.org.tr
The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional methods. researchgate.net This precise temperature control can also influence product outcomes, as different products may be formed at different temperatures under microwave conditions. researchgate.net
Stereoselective Synthesis of Chiral Pyrazole Carboxamides
The development of stereoselective methods for synthesizing chiral pyrazole carboxamides is driven by the frequent observation that enantiomers of a bioactive molecule can exhibit vastly different pharmacological profiles. The introduction of a stereocenter, particularly at a position adjacent to or on the pyrazole ring, can be achieved through various asymmetric strategies, including the use of chiral auxiliaries and catalytic asymmetric reactions. rsc.org
One effective approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide. nih.gov This method relies on the condensation of a chiral sulfinamide with an aldehyde to form a chiral sulfinyl imine. Subsequent stereoselective addition of a nucleophile, followed by removal of the auxiliary, yields a chiral amine which can then be elaborated into the target pyrazole. For instance, a multi-step synthesis beginning with the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde, followed by stereoselective addition of 4-picolyl lithium and subsequent cyclization steps, can produce chiral pyrazole derivatives with excellent enantiomeric excess (100% ee). nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. rsc.org Chiral amines, thioureas, and squaramides have been successfully employed to catalyze reactions such as Michael additions, Mannich reactions, and cascade sequences. rsc.orgthieme-connect.com For example, the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles can be achieved through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona alkaloids. nih.gov This approach can yield products with excellent enantioselectivities (up to >99% ee). nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been used in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, affording chiral products in good yields and high enantioselectivities (up to 94% ee). rsc.orgrsc.org
The following table summarizes a representative organocatalytic asymmetric synthesis for a pyrazole-containing scaffold.
Multicomponent Reactions for Pyrazole Carboxamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have become a cornerstone of modern heterocyclic synthesis. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. mdpi.comrsc.org The synthesis of pyrazole scaffolds is particularly well-suited to MCR strategies. eurekaselect.comnih.gov
A common and versatile MCR for pyrazole synthesis is the four-component reaction involving a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrile-containing active methylene compound (like malononitrile). tandfonline.comresearchgate.net This reaction often proceeds through a series of tandem steps, such as Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to afford highly functionalized pyranopyrazoles. mdpi.comresearchgate.net These reactions can be catalyzed by simple bases like piperidine (B6355638) or environmentally benign catalysts and can often be performed in green solvents like water or ethanol, or even under solvent-free conditions. mdpi.comtandfonline.com
The conditions for these MCRs can be varied to optimize yields and reaction times, with methods including conventional heating, microwave irradiation, and ultrasonication being employed. mdpi.comresearchgate.net For instance, a microwave-assisted, three-component reaction of a 1,3-dione, N,N-dimethylformamide dimethyl acetal, and a hydrazine derivative can produce pyrazoles in 9-10 minutes with yields up to 90%. mdpi.com Similarly, a solvent-free, five-component reaction catalyzed by montmorillonite (B579905) K10 has been developed to synthesize highly substituted pyrano[2,3-c]pyrazoles. mdpi.com
These MCRs provide access to pyrazole cores with diverse substitution patterns, which can then be further functionalized. For example, the cyano group in aminocyanopyrazole products serves as a versatile handle for conversion into a carboxamide group, thus providing an efficient route to derivatives of this compound.
The table below details several MCRs used to construct pyrazole-based scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY, HMBC) spectra allows for the complete assignment of all proton and carbon signals, confirmation of substituent positions, and insights into the molecule's conformation.
The ¹H NMR spectrum of this compound analogues provides key diagnostic signals that confirm the presence of essential functional groups. The chemical shifts (δ) of protons are influenced by their local electronic environment.
N-Methyl Protons: The protons of the methyl group attached to the pyrazole nitrogen (N-1) typically appear as a sharp singlet in the upfield region of the spectrum.
Pyrazole Ring Proton: The lone proton on the pyrazole ring (H-4) also manifests as a singlet, with its chemical shift being sensitive to the nature of the substituents at positions 3 and 5.
Amino Protons (-NH₂): The protons of the amino group at the C-3 position generally appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Carboxamide Protons (-CONH₂): The primary amide protons at the C-5 position are often observed as two distinct signals or a single broad singlet, which is also influenced by solvent and temperature. In some pyrazole-carboxamide derivatives, these protons can be found significantly downfield, between δ 10.76 and 10.94 ppm. nih.gov
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound Analogues
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Pyrazole H-4 | 5.5 - 6.5 | Singlet |
| Amino (-NH₂) | 4.5 - 6.5 | Broad Singlet |
| Carboxamide (-CONH₂) | 7.0 - 8.5 | Broad Singlet(s) |
Note: These are generalized ranges, and actual values can vary based on the specific analogue and solvent used.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate at distinct chemical shifts. The C-3 and C-5 carbons, being attached to nitrogen atoms, are typically found further downfield compared to the C-4 carbon.
N-Methyl Carbon: The carbon of the N-methyl group appears in the upfield region of the spectrum.
Carbonyl Carbon (-CONH₂): The carbonyl carbon of the carboxamide group is a key diagnostic signal, appearing significantly downfield, often in the range of δ 160–170 ppm. For some pyrazole-carboxamide derivatives, this signal has been observed between δ 159.00 and 162.78 ppm. nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Analogues
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C-4 | 90 - 115 |
| C-3 | 145 - 155 |
| C-5 | 135 - 145 |
| Carbonyl (C=O) | 160 - 170 |
Note: These are generalized ranges and can be influenced by substituents and solvent conditions.
Two-dimensional NMR techniques are crucial for unambiguously confirming the regiochemistry of substitution on the pyrazole ring, which can be challenging to determine from 1D spectra alone.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C-3, C-5, and the carbonyl carbon. For instance, a correlation between the N-methyl protons and the C-5 carbon of the pyrazole ring can definitively establish the position of the methyl group at N-1 and the carboxamide at C-5. ktu.edu Similarly, correlations from the pyrazole H-4 proton to C-3 and C-5 confirm the ring structure. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for confirming regiochemistry and determining the preferred conformation of the molecule. In the case of this compound, a NOESY correlation (a cross-peak) would be expected between the protons of the N-1 methyl group and the H-4 proton of the pyrazole ring, confirming their spatial proximity on the same side of the five-membered ring. ktu.edunih.gov This technique is invaluable for differentiating between regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles. ktu.edu
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray diffraction studies on analogues such as 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid provide detailed insights into the molecular geometry. nih.gov The pyrazole ring is typically found to be planar. The bond lengths within the ring and to the substituents are consistent with their respective bond orders. The geometry around the exocyclic amino and carboxamide groups can also be precisely determined, including the planarity of the amide group. In related structures, the dihedral angle between the pyrazole ring and adjacent aromatic substituents is a key conformational feature. For example, in one analogue, the dihedral angle between a pyridine and a pyrazole ring was found to be 64.01 (8)°. nih.gov
Table 3: Representative Bond Lengths in a Pyrazole Carboxylic Acid Analogue
| Bond | Bond Length (Å) | Source |
| O-H (Carboxylic Acid) | 0.82 | nih.gov |
| C-O (Carboxylic Acid) | 1.25 - 1.32 | nih.gov |
| Pyridine C-N | 1.31 - 1.34 | nih.gov |
| Pyrazole C-N | 1.32 - 1.37 | nih.gov |
| Pyrazole N-N | 1.35 | nih.gov |
| Pyrazole C-C | 1.38 - 1.42 | nih.gov |
Data from 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid.
The way molecules pack in a crystal is governed by intermolecular forces. For this compound analogues, hydrogen bonding is a dominant interaction. The amino (-NH₂) and carboxamide (-CONH₂) groups are excellent hydrogen bond donors and acceptors.
Hydrogen Bonding: Crystal structures of related pyrazole derivatives reveal extensive hydrogen-bonding networks. nih.gov For instance, O—H···N hydrogen bonds involving carboxylic acid groups and pyrazole nitrogen atoms can link molecules into one-dimensional chains. nih.govresearchgate.net The amino and amide N-H groups can also form N—H···O hydrogen bonds with the carbonyl oxygen of the carboxamide group, leading to the formation of dimers or more complex two-dimensional sheets and three-dimensional networks. nih.gov These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.
π-π Stacking: While hydrogen bonding is often the primary organizing force, π-π stacking interactions between the electron-rich pyrazole rings of adjacent molecules can also contribute to the stability of the crystal lattice. These interactions occur when rings are packed in a parallel or near-parallel fashion.
Table 4: Example of Hydrogen Bond Parameters in a Pyrazole Carboxylic Acid Analogue
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |
| O-H···N | 0.82 | 1.93 | 2.755 | 180 | nih.gov |
| C-H···O | 0.93 | 2.36 | 3.258 | 161 | nih.gov |
Data from 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Conformational Analysis in the Crystalline State
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in their crystalline state. For derivatives of 3-amino-1H-pyrazole-5-carboxamide, this analysis reveals precise details about bond lengths, bond angles, and the spatial arrangement of substituents, which are governed by both intramolecular and intermolecular forces.
In the crystalline state, the conformation of pyrazole derivatives is significantly influenced by hydrogen bonding. Studies on related structures, such as 3-amino-1H-pyrazole-5-carboxylic acid residues, show that intramolecular interactions play a key role in dictating conformational preferences. For instance, in the crystal structure of methyl 5-amino-1H-pyrazole-3-carboxylate, the tautomer with the ester group at position 3 is adopted. The molecules often form dimers or linear associations stabilized by intermolecular hydrogen bonds. A common motif involves N-H···N hydrogen bonds between the pyrazole rings and N-H···O hydrogen bonds involving the carboxamide or ester groups.
For example, in one study, two molecules of a pyrazole carboxamide derivative formed a centrosymmetric dimer stabilized by two N-H···N hydrogen bonds, where the amide N-H group acted as the donor and the pyrazole nitrogen at position 2 served as the acceptor. Additionally, each molecule participated in two N-H···O hydrogen bonds with the carbonyl group as the acceptor and the pyrazole N-H as the donor. The planarity of the pyrazole ring relative to its substituents is also a key conformational feature. The ester or amide group may be coplanar with the pyrazole ring, adopting either a cis or trans arrangement.
Table 1: Selected Crystallographic Data for Pyrazole Analogues
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref |
|---|---|---|---|---|
| Methyl 5-amino-1H-pyrazole-3-carboxylate | - | - | N-H···N, N-H···O hydrogen bonds | |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | - | N-H···N hydrogen bonds, C-H···N contacts | |
| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | - | - | Dimer formation via hydrogen bonds |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound analogues and for elucidating their structure through the analysis of fragmentation patterns. Under electron impact (EI) ionization, these molecules undergo characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint.
The mass spectra of pyrazole derivatives are dependent on the position and nature of the substituents. The molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. The fragmentation of pyrazole rings can proceed through several pathways. A common fragmentation involves the cleavage of the N-N bond, followed by the loss of small molecules like HCN or N₂.
For pyrazoline derivatives containing a carboxamide group, the fragmentation patterns can show cleavage of the amide bond. The fragmentation can be complex, sometimes involving rearrangements. For instance, studies on pyrazoline derivatives have shown both characteristic pyrazoline ion formations and unusual azete fragmentation patterns. The specific fragmentation of this compound would be expected to involve initial loss of the carboxamide group or fragments thereof, as well as cleavage of the pyrazole ring. The presence of the methyl group on the nitrogen and the amino group at position 3 will influence the charge distribution and subsequent fragmentation pathways.
Table 2: Common Mass Spectral Fragments for Substituted Pyrazoles
| Fragment | Description | Potential Origin |
|---|---|---|
| [M]+ | Molecular Ion | Intact molecule |
| [M-H]+ | Loss of a hydrogen atom | From NH or CH groups |
| [M-NH₂]+ | Loss of the amino group | Cleavage of C-N bond |
| [M-CONH₂]+ | Loss of the carboxamide radical | Cleavage of ring-amide bond |
| [M-CH₃]+ | Loss of the methyl group | Cleavage of N-CH₃ bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its key structural components.
The IR spectra of aminopyrazoles show distinct peaks for the amino (-NH₂) and amide (-CONH₂) groups. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The amide N-H stretch also appears in this region, often as a single, broader band.
The carbonyl (C=O) stretching vibration of the carboxamide group is a strong and prominent band, usually found in the range of 1640-1680 cm⁻¹. The pyrazole ring itself exhibits characteristic vibrations, including C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. N-H bending vibrations for both the amino and amide groups are typically observed around 1600-1650 cm⁻¹. The specific positions of these bands can be influenced by hydrogen bonding, which tends to shift the stretching frequencies to lower wavenumbers (red shift).
Table 3: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Ref |
|---|---|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 | Medium-Strong | |
| Amide (-CONH₂) | N-H Stretch | 3150 - 3300 | Medium | |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1640 - 1680 | Strong | |
| Amino/Amide | N-H Bend | 1600 - 1650 | Medium-Strong | |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized this compound analogues. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for purifying crude reaction products. A solvent system, or eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), is chosen to effectively separate the desired compound from byproducts and unreacted starting materials based on differences in polarity. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).
HPLC provides a more efficient and quantitative method for assessing purity and separating closely related isomers. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is frequently used for pyrazole derivatives. Chiral chromatography, a specialized form of HPLC or Supercritical Fluid Chromatography (SFC), is essential for separating enantiomers of chiral pyrazole intermediates. Different chiral stationary phases, such as those based on cellulose (B213188) or Pirkle-type columns (e.g., Whelk-O1), are screened to achieve optimal separation of racemic mixtures.
Table 4: Chromatographic Methods for Pyrazole Derivatives | Technique | Stationary Phase | Typical Mobile Phase | Application
Computational and Theoretical Chemistry Studies on 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide
Quantum Chemical Calculations
There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analyses of the electronic structure, conformational analysis, or the prediction of spectroscopic parameters for 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies to elucidate the binding modes, affinities, or to predict enzyme inhibition mechanisms for this compound have not been reported in the available literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
There is no available research that has conducted Molecular Dynamics (MD) simulations to investigate the dynamic behavior or the influence of solvent effects on this compound.
While the computational chemistry of the broader pyrazole-carboxamide family is a rich and active area of research, the specific subject of this article, this compound, represents a gap in the current scientific record. Future computational studies are needed to characterize its theoretical properties and potential as a bioactive molecule.
Pharmacophore Modeling and Ligand-Based Drug Design for Pyrazole (B372694) Carboxamides
Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in the development of novel therapeutic agents based on the pyrazole carboxamide scaffold. These methods are instrumental in identifying the crucial chemical features necessary for a molecule to interact with a specific biological target, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net
In ligand-based drug design, the three-dimensional chemical features of a set of known active molecules are analyzed to create a pharmacophore model. This model represents the essential spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. For pyrazole-based derivatives, this approach has been successfully employed to investigate the chemical features essential for designing selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov By generating and validating pharmacophore models using a library of reported pyrazoles, researchers can select models with strong statistical parameters to guide the design of new lead molecules. nih.gov
This design strategy often involves exploiting the known chemical structures of existing drugs or highly potent ligands. For instance, the structures of marketed COX-2 inhibitors have been used as templates in designing novel pyrazole carboxamide derivatives. nih.gov The insights gained from these models help medicinal chemists to modify the core scaffold, such as the 1H-pyrazole-3-carboxamide or 1-methyl-1H-pyrazole-5-carboxamide, to enhance its interaction with the target receptor, thereby improving its therapeutic potential. jst.go.jpnih.gov
In Silico Predictive Studies for Drug Discovery
In silico predictive studies are essential for the early-stage evaluation of drug candidates, allowing for the assessment of their pharmacokinetic and pharmacodynamic profiles before costly and time-consuming synthesis and biological testing. These computational tools are widely applied to pyrazole carboxamide derivatives to forecast their potential as viable drugs. nih.govbohrium.com
A critical step in drug discovery is ensuring that a potential molecule possesses properties consistent with oral bioavailability and metabolic stability. Drug-likeness is often assessed using established guidelines, most notably Lipinski's Rule of Five. These rules evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug in humans. nih.gov
Studies on various pyrazole carboxamide series have shown that these compounds can be designed to have favorable drug-like properties. nih.govjohnshopkins.edu However, challenges can arise. For example, in the development of certain 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, initial candidates with high intrinsic potency suffered from poor passive permeability and, consequently, low oral bioavailability. nih.gov Computational tools, specifically the calculation of properties like the logarithm of the distribution coefficient (cLogD), were used to guide the optimization of the molecules' physical properties. By systematically replacing substituents responsible for poor permeability, researchers successfully identified inhibitors with improved bioavailability suitable for oral administration. nih.gov This highlights the predictive power of in silico assessments in overcoming pharmacokinetic hurdles in the pyrazole carboxamide class. researchgate.net
Table 1: Key Parameters in Drug-Likeness Assessment for Pyrazole Carboxamides
| Parameter | General Guideline (Lipinski's Rule of Five) | Significance in Drug Design |
| Molecular Weight | < 500 Da | Influences absorption and diffusion across biological membranes. |
| LogP (Lipophilicity) | < 5 | Affects solubility, absorption, membrane permeability, and plasma protein binding. |
| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and binding to the target. |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and receptor binding affinity. |
The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of modern drug design, aiming to reduce the rate of late-stage clinical failures. Computational ADME models are frequently used to evaluate pyrazole carboxamides. bohrium.comchristuniversity.in These models predict a range of pharmacokinetic parameters that determine a drug's fate in the body.
Key predicted properties include:
Absorption: Gastrointestinal (GI) absorption is a prerequisite for oral drugs. Models predict that many pyrazole-benzamide derivatives have good oral bioavailability and GI absorption. bohrium.com Skin permeability (log Kp) is another parameter assessed; a value greater than -2.5 generally indicates low skin permeability. nih.gov
Distribution: The volume of distribution at steady state (VDss) indicates how a drug is distributed throughout the body's tissues. Low VDss values for some pyrazole-carboxamides suggest a lower concentration in tissues. nih.gov The ability to cross the blood-brain barrier is another critical prediction, with many pyrazole carboxamides predicted not to penetrate it. bohrium.com
Metabolism & Excretion: These properties are more complex to predict but are crucial for determining a drug's half-life and potential for drug-drug interactions.
Toxicity: Early toxicity assessment is vital. The AMES test, for instance, is used to predict mutagenic potential. Many pyrazole carboxamide derivatives have been predicted to be non-toxic and non-mutagenic in such tests. nih.gov Hepatotoxicity, or potential liver damage, is another key parameter that can be computationally estimated. nih.gov
Table 2: Common In Silico ADMET Predictions for Pyrazole Carboxamides
| ADMET Parameter | Predicted Property | Implication for Drug Development |
| Absorption | Good gastrointestinal absorption | Suitable for oral administration. bohrium.com |
| Distribution | Low Volume of Distribution (VDss) | Lower concentration in peripheral tissues. nih.gov |
| Inability to cross the Blood-Brain Barrier (BBB) | Reduced potential for central nervous system side effects. bohrium.com | |
| Toxicity | Negative AMES test | Low likelihood of being a mutagen. nih.gov |
| Non-hepatotoxic | Lower risk of causing drug-induced liver injury. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This mathematical model allows for the prediction of the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govej-chem.org
For pyrazole carboxamide derivatives, QSAR studies have been effectively used to understand how different structural modifications influence their therapeutic activity, such as their function as kinase inhibitors. nih.govacs.org The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
Different QSAR methodologies are employed, including 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors revealed key structural requirements for potent inhibition, leading to the design of novel compounds with enhanced predicted activity. nih.gov The statistical validity and predictive power of the resulting QSAR models are rigorously assessed using metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.gov These validated models serve as powerful tools in the iterative cycle of drug design and optimization for the pyrazole carboxamide class of compounds. researchgate.net
Pharmacological and Biological Activity Profiling of Pyrazole Carboxamide Derivatives
Anticancer Activity Research
The anticancer potential of pyrazole (B372694) carboxamide derivatives has been a primary focus of numerous studies, revealing their ability to impede cancer progression through various mechanisms.
Inhibition of Cancer Cell Proliferation in Various Cell Lines
Pyrazole carboxamide derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For instance, a series of novel pyrazole-5-carboxamide derivatives showed promising cytotoxicity profiles when tested against six distinct cancer cell lines. One study highlighted a 1-methyl-1H-pyrazole-5-carboxamide derivative, compound H24, which exhibited notable antiproliferative activity against both LNCaP (prostate cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 7.73μM and 7.07μM, respectively.
In another study, newly synthesized 1H-benzofuro[3,2-c]pyrazole and pyrazole derivatives were evaluated for their tumor cell growth inhibitory activity. Specifically, compounds 5b and 5e displayed high inhibitory activities against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells. Compound 5b was particularly potent against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its analogs were assessed for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line, showing dose and time-dependent cell toxicity.
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| Compound H24 | LNCaP (Prostate Cancer) | GI50 = 7.73μM | |
| Compound H24 | PC-3 (Prostate Cancer) | GI50 = 7.07μM | |
| Compound 5b | K562 (Leukemia) | GI50 = 0.021μM | |
| Compound 5b | A549 (Lung Cancer) | GI50 = 0.69μM | |
| Compound 3f | MDA-MB-468 (Breast Cancer) | IC50 = 14.97 μM (24h) | |
| Compound 3f | MDA-MB-468 (Breast Cancer) | IC50 = 6.45 μM (48h) |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism behind the anticancer activity of pyrazole carboxamide derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. This apoptosis was associated with an increased level of reactive oxygen species (ROS) and enhanced caspase 3 activity.
Similarly, an imidazo[1,2-b]pyrazole-7-carboxamide derivative was shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). This compound triggered mitochondrial depolarization, activation of caspase-3, and the appearance of a sub-G1 population, all hallmarks of apoptosis. Further research on other pyrazole derivatives has shown their ability to arrest the cell cycle at the G1 or G2/M phases, thereby preventing cancer cell replication. For instance, certain pyrazole-based compounds were found to induce significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 cell lines.
Targeting Specific Kinases (e.g., PCTAIRE, EGFR, CDK, BTK)
The anticancer effects of pyrazole carboxamide derivatives are often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. These compounds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).
The 3-aminopyrazole (B16455) moiety is recognized as a valuable starting point for developing selective kinase inhibitors. For example, derivatives of N-(1H-pyrazol-3-yl)pyrimidin-4-amine have been optimized to target CDK16, a member of the understudied PCTAIRE family of kinases, which is associated with several cancers. One such derivative, 43d, showed high cellular potency for CDK16 and induced a G2/M phase cell cycle arrest.
Other studies have focused on developing pyrazole derivatives as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, novel fused pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against both EGFR and VEGFR-2, with some compounds showing potent dual inhibition. Furthermore, pyrazole carboxamides have been investigated as inhibitors of CDK2, with some compounds demonstrating strong inhibitory effects and inducing cell cycle arrest.
Antiangiogenic Effects and VEGF/VEGFR-2 Pathway Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrazole carboxamide derivatives have been shown to exhibit antiangiogenic properties by modulating the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) signaling pathway. VEGFR-2, in particular, is a primary receptor that transmits angiogenic signals.
Research has focused on designing pyrazole-based scaffolds as VEGFR-2 inhibitors. Novel pyrazole derivatives have been synthesized and tested for their ability to inhibit VEGFR-2 in vitro. For example, compound 3i was identified as a potent VEGFR-2 inhibitor with an IC50 value of 8.93 nM. The study also revealed that this compound could upregulate pro-apoptotic genes and downregulate the anti-apoptotic Bcl-2 gene, further supporting its anticancer potential. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors.
Antimicrobial Efficacy Investigations
In addition to their anticancer properties, pyrazole carboxamide derivatives have been investigated for their potential as antimicrobial agents.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Studies have demonstrated that pyrazole carboxamide derivatives possess antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A series of novel pyrazole-4-carboxamide derivatives were synthesized and showed significant antimicrobial potential against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).
Another study reported the synthesis of 4-acyl-pyrazole-3-carboxylic acids that exhibited higher antibacterial activity than reference drugs against representative Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is often influenced by the substituent groups on the phenyl ring of the pyrazole carboxamide nucleus. For instance, certain imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains.
| Compound/Derivative Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Activity Noted | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamide derivatives (6a-j) | B. subtilis, S. aureus | E. coli, P. aeruginosa | Significant antimicrobial potential | |
| Pyrazole carboxamide derivatives (5a–5m) | S. aureus, B. subtilis | P. aeruginosa, E. coli | Good antibacterial activity | |
| 4-acyl-pyrazole-3-carboxylic acids (26-28) | B. subtilis, S. aureus | K. pneumoniae, P. aeruginosa, E. coli | Higher activity than reference drugs | |
| Imidazo-pyridine substituted pyrazoles (18) | MRSA | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Potent broad-spectrum activity |
Antifungal Activity against Phytopathogenic Fungi and Yeast
Pyrazole carboxamide derivatives have demonstrated notable efficacy against a variety of phytopathogenic fungi, which pose significant threats to agriculture by causing substantial crop yield losses. nih.govresearchgate.net Research has shown that certain synthesized pyrazole carboxamides exhibit considerable antifungal activity. nih.govnih.gov
In one study, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested in vitro against four major phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Several pyrazole carboxamide compounds (designated 7af, 7bc, 7bg, 7bh, and 7bi) displayed moderate antifungal activity. nih.gov Notably, the isoxazole (B147169) pyrazole carboxylate derivative 7ai showed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol (EC50 of 1.00 μg/mL) in the same study. nih.govresearchgate.net The same compound also showed effectiveness against A. porri, M. coronaria, and C. petroselini with EC50 values of 2.24 μg/mL, 3.21 μg/mL, and 10.29 μg/mL, respectively. nih.gov
Another study focusing on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides found that some derivatives exhibited moderate antifungal activities. mdpi.com Specifically, compounds 6a, 6b, and 6c showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides carboxin (B1668433) and boscalid (B143098). mdpi.com Furthermore, novel pyrazole-thiazole carboxamides have been synthesized and evaluated, with some compounds showing excellent in vitro activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum, superior to the commercial fungicide thifluzamide. nih.gov
Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 | nih.gov |
| 7ai | Alternaria porri | 2.24 | nih.gov |
| 7ai | Marssonina coronaria | 3.21 | nih.gov |
| 7ai | Cercospora petroselini | 10.29 | nih.gov |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 | nih.gov |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | nih.gov |
| 9cd | Sclerotinia sclerotiorum | 0.8 | nih.gov |
| Thifluzamide (Control) | Rhizoctonia cerealis | 23.1 | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The primary mechanism of antifungal action for many pyrazole carboxamide derivatives is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. nih.govacs.orgresearchgate.net SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production. nih.gov
Several commercial fungicides, including penthiopyrad, bixafen, and fluxapyroxad (B1673505), are pyrazole carboxamides that function as SDH inhibitors (SDHIs). researchgate.net Research into novel pyrazole carboxamides continues to focus on this target. nih.govnih.gov For instance, a study on a pyrazole carboxamide derivative, SCU3038, confirmed its role as a potent SDHI. nih.gov This compound inhibited the fungal SDH from Rhizoctonia solani, and molecular docking studies showed it fitting into the enzyme's binding site. nih.gov Electron microscopy revealed that treatment with SCU3038 led to the dissolution and reduction of mitochondria in the fungus. nih.gov Transcriptome analysis further showed that the compound affected the TCA cycle pathway, notably repressing the expression of a key SDH gene. nih.gov
Similarly, newly designed pyrazole-4-carboxamide derivatives containing an oxime ether fragment have been identified as potent SDH inhibitors. acs.org One such compound, E1, showed a significant inhibitory effect against SDH from R. solani with an IC50 value of 3.3 μM, which was superior to the commercial fungicide boscalid (IC50 of 7.9 μM). acs.org Scanning and transmission electron microscopy confirmed that this compound disrupted mycelial density and mitochondrial structure, consistent with the effects of other SDHIs. acs.org
Antiparasitic and Insecticidal Studies
The structural versatility of pyrazole carboxamides has also led to their investigation as potent agents against a range of parasites and insects.
Anthelmintic Activity against Nematodes (e.g., Haemonchus contortus)
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown significant promise as a new class of anthelmintics. tcgls.comnih.gov Phenotypic screening against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants, identified several potent compounds. tcgls.comnih.govgriffith.edu.aummv.org
In one study, a library of 55 pyrazole-5-carboxamide compounds was tested, leading to the identification of two compounds, a-15 and a-17, that reproducibly inhibited the motility of exsheathed third-stage (xL3) larvae and the development and motility of fourth-stage (L4) larvae. griffith.edu.aummv.orgresearchgate.net The IC50 values for these compounds ranged from approximately 3.4 to 55.6 μM. griffith.edu.aummv.orgresearchgate.net Further investigation into their mechanism suggested that these compounds inhibit complex I of the mitochondrial respiratory chain, as evidenced by a significant reduction in oxygen consumption in treated larvae. griffith.edu.aummv.orgresearchgate.net
A subsequent medicinal chemistry optimization effort led to the development of even more potent analogues. tcgls.comnih.gov Compounds 10, 17, 20, and 22 were identified as highly potent inhibitors of L4 larval development in H. contortus, with sub-nanomolar potencies. tcgls.comnih.gov Additionally, compounds 9 and 27 from this series showed promising activity against a broader panel of parasitic nematodes, including hookworms and whipworms. tcgls.comnih.gov
Table 2: Anthelmintic Activity of Pyrazole-5-Carboxamide Derivatives against Haemonchus contortus
| Compound | Activity Measured | IC50 (μM) | Reference |
|---|---|---|---|
| a-15 | xL3 Motility Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |
| a-17 | xL3 Motility Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |
| a-15 | L4 Motility & Development Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |
| a-17 | L4 Motility & Development Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |
| 10, 17, 20, 22 | L4 Development Inhibition | Sub-nanomolar | tcgls.comnih.gov |
Insecticidal and Acaricidal Properties
The pyrazole carboxamide scaffold is the basis for several commercial insecticides and acaricides, such as tebufenpyrad (B1682729) and tolfenpyrad. nih.gov Research in this area continues to yield novel derivatives with potent activity against a wide range of agricultural pests. cabidigitallibrary.orgnih.govresearchgate.net
One study designed and synthesized novel pyrazole-5-carboxamides based on the structures of tebufenpyrad and tolfenpyrad. nih.gov These new compounds were tested against pests such as the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). nih.gov Certain derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against the cotton bollworm. nih.gov Specifically, the foliar contact activity of compounds Ic, Id, Ie, and IIf against the bean aphid was 95%, 95%, 100%, and 95%, respectively, at a concentration of 200 mg kg⁻¹. nih.gov Furthermore, compound IIi demonstrated 95% miticidal and ovicidal activity against the spider mite at the same concentration. nih.gov
Another series of aryl isoxazoline (B3343090) derivatives featuring a pyrazole-5-carboxamide motif was found to have excellent insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov Compound IA-8 from this series showed activity comparable to the commercial insecticide fluralaner. nih.gov Molecular docking studies suggest that these compounds may act on the GABA receptor, a known target for some insecticides. nih.gov
Nematicidal Activity against Plant Pathogens (e.g., Meloidogyne incognita)
Beyond their anthelmintic properties against animal parasites, pyrazole carboxamide derivatives have also been investigated for their ability to control plant-parasitic nematodes. The root-knot nematode, Meloidogyne incognita, is a significant agricultural pest that causes severe damage to a wide variety of crops. eurekaselect.comresearchgate.netbenthamdirect.comepa.gov
Several studies have reported the synthesis of novel pyrazole carboxamide derivatives and their evaluation for nematicidal activity against M. incognita. eurekaselect.comresearchgate.netbenthamdirect.com One series of 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate control efficacy against the tomato root-knot nematode disease caused by this pathogen. researchgate.net Another study on novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also indicated good control efficacy against M. incognita. researchgate.net These findings suggest that the pyrazole carboxamide scaffold is a promising starting point for the development of new nematicides. eurekaselect.comresearchgate.netbenthamdirect.com
Anti-inflammatory and Analgesic Research
The biological activity of pyrazole derivatives extends to therapeutic applications in humans, including anti-inflammatory and analgesic effects. The pyrazolone (B3327878) ring, a related structure, is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Studies on 3-methyl pyrazolone derivatives have demonstrated significant analgesic and anti-inflammatory activities. nih.gov In a carrageenan-induced rat paw edema model, a standard method for screening acute anti-inflammatory agents, the derivative PYZ2 showed a 51.02% inhibition of edema at 4 hours, which was comparable to the standard drug indomethacin (B1671933) (54.08% inhibition). nih.govresearchgate.netphytopharmajournal.commdpi.comjptcp.com This indicates a potent ability to suppress acute inflammatory responses. The analgesic effects of these compounds were also significant in both tail-flick and acetic acid-induced writhing tests, with PYZ2 again showing a prominent response. nih.gov These findings highlight the potential of pyrazole-based compounds as leads for the development of new anti-inflammatory and analgesic drugs. nih.gov
Enzyme Inhibitory Mechanisms Beyond Kinases
The inhibitory potential of pyrazole carboxamide derivatives extends beyond inflammatory enzymes to a variety of other critical enzyme systems.
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it a key target for fungicides. acs.orgacs.org A significant body of research has focused on developing pyrazole carboxamides as potent succinate dehydrogenase inhibitors (SDHIs). acs.orgacs.orgnih.gov
One study detailed the design of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives. Among 24 synthesized compounds, compound 7s showed the highest activity against porcine SDH with an IC₅₀ value of 0.014 µM, which was 205 times more potent than the established fungicide fluxapyroxad. acs.orgnih.gov Another compound from the same series, 7u , demonstrated potent fungicidal activity against wheat powdery mildew in greenhouse experiments, with an EC₅₀ value of 0.633 mg/L. nih.gov
Further research on novel pyrazole-4-carboxamides containing an oxime ether group identified compound 5e as a highly effective agent against the plant pathogen Rhizoctonia solani. nih.gov This compound exhibited an EC₅₀ value of 0.039 µg/mL, making it approximately 20-fold more potent than boscalid and 4-fold more potent than fluxapyroxad. Its SDH enzymatic inhibition assay revealed an IC₅₀ of 2.04 µM, significantly lower than both boscalid (7.92 µM) and fluxapyroxad (6.15 µM). nih.gov
| Compound | Target Organism/Enzyme | IC₅₀/EC₅₀ | Comparison |
|---|---|---|---|
| Compound 7s | Porcine SDH | 0.014 µM (IC₅₀) | 205-fold > Fluxapyroxad |
| Compound 7u | Wheat Powdery Mildew | 0.633 mg/L (EC₅₀) | Higher activity than Fluxapyroxad & Benzovindiflupyr |
| Compound 5e | R. solani SDH | 2.04 µM (IC₅₀) | More potent than Boscalid (7.92 µM) & Fluxapyroxad (6.15 µM) |
| Compound SCU3038 | R. solani | 0.016 mg/L (EC₅₀) | Better than Fluxapyroxad (0.033 mg/L) |
Urease inhibitors have garnered attention as potential treatments for conditions like peptic ulcers caused by Helicobacter pylori. derpharmachemica.com A series of novel substituted pyrazole derivatives were synthesized and evaluated for their urease-inhibitory activity. derpharmachemica.comderpharmachemica.com Molecular docking studies were also performed to understand the interaction with the urease enzyme. derpharmachemica.com While specific inhibitory values were not detailed in the provided abstracts, the research indicated that some of the synthesized compounds possessed noteworthy urease-inhibitory effects. derpharmachemica.com Another study highlighted coumarinyl pyrazolinyl thioamide derivatives, with one compound showing superior activity (IC₅₀ = 0.358 µM) compared to the standard thiourea (B124793). researchgate.net
Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma, epilepsy, and cancer. nih.govbohrium.comnih.gov Pyrazole and its derivatives have been extensively studied as potent CA inhibitors. nih.govmdpi.com
A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. bohrium.commdpi.comunifi.it The study successfully identified examples of isoform-selective inhibitors for all four enzymes. mdpi.com Another study on novel pyrazole carboxamide derivatives found that compounds 3 and 9 had the highest inhibitory effects on hCA I and hCA II. nih.govtandfonline.com Further research on different pyrazole derivatives reported effective inhibition profiles with Kᵢ values ranging from 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. tandfonline.com
| Compound Series | Target Isoform | Inhibitory Constant (Kᵢ) |
|---|---|---|
| Pyrazole Derivatives (Senturk et al.) | hCA I | 5.13 - 16.9 nM |
| hCA II | 11.77 - 67.39 nM | |
| Thiourea Derivatives (Gul et al.) | hCA I | 1.66 - 4.14 nM |
| hCA II | 1.37 - 3.12 nM |
Inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrazole derivatives have shown promise as inhibitors of these glycosidases. nih.govresearchgate.net
In one study, two pyrazole derivatives, Pyz-1 and Pyz-2 , were evaluated for their antidiabetic activity. They demonstrated potent inhibition of α-glucosidase with IC₅₀ values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively. Their α-amylase inhibition was also significant, with IC₅₀ values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM. These values were comparable to the standard drug, Acarbose. nih.gov Another investigation into pyrazolo[3,4-b]pyridine derivatives also reported potent α-amylase inhibitory activity, with several synthesized compounds showing IC₅₀ values significantly lower than that of acarbose. mdpi.com
Investigation of Other Biological Activities (e.g., Antitubercular, Anticonvulsant, Antidepressant, Antidiabetic)
The therapeutic potential of pyrazole carboxamides extends to a wide array of other biological activities.
Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is a pressing need for new anti-TB agents. nih.gov Pyrazole-containing derivatives have shown promising potency. nih.govbohrium.comresearchgate.net One study on novel pyrazole-4-carboxamide derivatives found that compound 5e exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/ml against the Mycobacterium tuberculosis H37Rv strain. japsonline.com Another potent scaffold, NSC 18725 , displayed an MIC₉₉ value of 0.3125 µM and was found to induce autophagy in macrophages to kill intracellular mycobacteria. nih.gov
Anticonvulsant Activity: Pyrazole derivatives have been investigated for their potential to treat CNS disorders, including epilepsy. minia.edu.egnih.gov A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for anticonvulsant activity. nih.govresearchgate.net The compound 4c was identified as the most active, providing 75% protection against minimal clonic seizures at a dose of 100 mg/kg. nih.govresearchgate.net Another series of pyrazolyl semicarbazones also showed significant anticonvulsant effects, with compound 6k being particularly promising with an ED₅₀ value of 20.4 mg/kg in the subcutaneous pentylenetetrazole (sc-PTZ) seizure model. ingentaconnect.com
Antidepressant Activity: The pyrazole structure is known to be a component of compounds with psychoanaleptic and antidepressant activities. minia.edu.eg Research into novel pyrazole derivatives has identified compounds with significant antidepressant effects. minia.edu.egbohrium.com In a study evaluating newly synthesized pyrazole derivatives using the tail suspension test, compounds 4a and 4b demonstrated markedly greater antidepressant activity than the reference drug imipramine (B1671792) at the same dose level. minia.edu.egbohrium.com In silico studies of other pyrazole carbaldehydes also suggest potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). orientjchem.org
Antidiabetic Activity: Beyond glycosidase inhibition, pyrazole derivatives are explored for various antidiabetic mechanisms. researchgate.neteurekaselect.com They have been investigated as glucagon (B607659) receptor antagonists, peroxisome proliferator-activated receptor (PPAR) γ agonists, and inhibitors of sodium-glucose co-transporters. researchgate.neteurekaselect.commdpi.com For instance, benzylpyrazole acylsulfonamides have been developed as potent PPARγ agonists with EC₅₀ values as low as 8.3 nM. mdpi.com
| Activity | Compound Example | Key Finding |
|---|---|---|
| Antitubercular | Compound 5e | MIC: 3.12 µg/ml vs. M. tuberculosis H37Rv |
| Anticonvulsant | Compound 4c | 75% protection in minimal clonic seizure model (100 mg/kg) |
| Antidepressant | Compounds 4a & 4b | Activity nearly twice that of imipramine (10 mg/kg) |
| Antidiabetic (α-glucosidase) | Compound Pyz-1 | IC₅₀: 75.62 µM (comparable to Acarbose) |
Methodologies for In Vitro and In Vivo Biological Assays
Standard assays are employed to characterize the biological effects of new chemical entities. For compounds within the pyrazole class, these typically include a range of in vitro and in vivo tests to determine potential therapeutic applications.
In Vitro Assays:
Initial screening of pyrazole carboxamide derivatives often involves a battery of in vitro assays to assess their activity at a cellular and molecular level. Common methodologies include:
Antiproliferative and Cytotoxicity Assays: The potential of a compound to inhibit cell growth is frequently evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assays. mdpi.com These tests measure the metabolic activity of cells and can determine a compound's concentration-dependent inhibitory effect on cancer cell lines. nih.govnih.gov For example, in studies of other pyrazole derivatives, human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) are often used. nih.govnih.gov
Enzyme Inhibition Assays: Many pyrazole derivatives are designed as enzyme inhibitors. Kinase inhibition assays are particularly common, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. frontiersin.orgekb.eg These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase, often detected using luminescence or fluorescence. bpsbioscience.combpsbioscience.com
Antimicrobial Assays: The antimicrobial activity of pyrazole compounds is typically assessed using methods like the agar (B569324) well-diffusion method or by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.govmdpi.comresearchgate.net
In Vivo Assays:
Compounds that show promise in vitro may advance to in vivo testing in animal models to evaluate their efficacy and pharmacological properties in a whole organism.
Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs). jst.go.jpnih.gov The reduction in paw swelling after administration of the test compound is measured over several hours. nih.gov Another model is the cotton pellet-induced granuloma assay, which assesses the effect of a compound on the chronic inflammatory response. nih.gov
Analgesic Models: The acetic acid-induced writhing test in mice is a common method for screening peripheral analgesic activity. nih.gov The assay quantifies the number of abdominal constrictions (writhes) induced by an injection of acetic acid, with a reduction in writhes indicating an analgesic effect.
While these methodologies are standard for the broader class of pyrazole carboxamides, the absence of published research specifically on "3-amino-1-methyl-1H-pyrazole-5-carboxamide" means that no detailed findings or data tables for this compound can be provided at this time. The biological and pharmacological profile of this specific chemical entity remains to be elucidated through future research.
Medicinal Chemistry and Structure Activity Relationship Sar of 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide Derivatives
Design Principles for Novel Pyrazole (B372694) Carboxamide Analogs
The design of new analogs based on the 3-amino-1-methyl-1H-pyrazole-5-carboxamide core is guided by several established principles in medicinal chemistry. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the lead structure. mdpi.comacs.org
Key design strategies include:
Scaffold Hopping and Bioisosterism: This involves replacing the central pyrazole ring or its key functional groups with other chemical moieties that retain similar spatial and electronic properties. nih.gov This can lead to novel intellectual property, improved properties, or different target interactions.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the rational design of ligands that fit precisely into the binding site. This approach was utilized in the development of pyrazole-based LDH inhibitors. nih.gov
Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. researchgate.net For instance, combining the pyrazole carboxamide core with another active fragment, such as a quinazolinone, has been explored to develop new antifungal agents. researchgate.net
Active Substructure Splicing: This involves identifying and combining key structural motifs from different active compounds to generate a novel chemical entity with improved pharmacological profiles. nih.gov
These principles are often used in combination, supported by computational methods like virtual screening and molecular docking, to predict the binding affinity and interaction modes of newly designed analogs before their chemical synthesis. nih.govjocpr.com
Elucidation of Key Structural Features for Pharmacological Efficacy
Understanding the structure-activity relationship (SAR) is crucial for rationally designing potent and selective pyrazole carboxamide derivatives. mdpi.com SAR studies correlate the chemical structure of these analogs with their biological effects to identify the key features responsible for their activity. globalresearchonline.net
The pyrazole ring offers several positions (N1, C3, C4, and C5) where substitutions can dramatically influence the molecule's pharmacological profile. globalresearchonline.netnih.gov The nature and position of these substituents can modulate the electronic characteristics, reactivity, and binding affinity of the derivatives. globalresearchonline.netmdpi.com
N1-Position: The methyl group at the N1 position of the parent compound is a critical feature. Modification at this position can alter the compound's stability and biological properties compared to unsubstituted counterparts. globalresearchonline.net
C3-Position: The amino group at the C3 position is often a key interaction point with the biological target, frequently acting as a hydrogen bond donor. Modifications here can significantly impact potency.
C4-Position: This position is often substituted with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the pyrazole ring. globalresearchonline.net For example, in a series of pyrazole derivatives developed as herbicides, the introduction of a cyano group at the C4 position was found to improve activity. nih.gov
C5-Position: The carboxamide group at the C5 position is another crucial site for interaction, often forming hydrogen bonds with target residues. Modifications to the amide substituent are a primary focus of optimization campaigns. For instance, in a series of FLT3 inhibitors, expanding the group attached to the C5-carboxamide with bulkier fused rings led to a significant increase in inhibitory activity. researchgate.net
The following table summarizes the effect of substituents on the activity of certain pyrazole carboxamide analogs.
| Compound | Target | Modification | Activity (IC50) | Reference |
| FN-1501 Analog 1 | FLT3 | N-phenyl-4-(piperazin-1-ylmethyl) | 2.33 nM | researchgate.net |
| FN-1501 Analog 8t | FLT3 | N-(4-((4-(indolin-1-yl)piperidin-1-yl)methyl)phenyl) | 0.089 nM | researchgate.net |
| Pyrazole 182c | EGFR Tyrosine Kinase | Phenyl ring with p-trifluoromethyl at C3 | 229.4 nM | nih.gov |
| Pyrazole 182a | EGFR Tyrosine Kinase | Phenyl ring with p-chloro at C3 | 395.1 nM | nih.gov |
Chirality plays a critical role in pharmacology, as biological systems like enzymes and receptors are themselves chiral. nih.gov Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. nih.gov The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." nih.gov
The introduction of chiral centers into pyrazole carboxamide derivatives can lead to stereoselective interactions with their biological targets, resulting in enhanced potency and selectivity. For example, in the development of novel insecticides based on a pyrazole-5-carboxamide scaffold, the (S)-enantiomer of compound 4a-14 was identified as the more potent candidate, highlighting the importance of stereochemistry for its biological activity. nih.gov Similarly, the synthesis of chiral aminoethanol derivatives attached to a pyrazole core has been explored for developing potential lung cancer agents, underscoring the value of incorporating chiral moieties to achieve specific therapeutic effects. globalresearchonline.net
The balance between hydrophobicity and hydrophilicity is a fundamental parameter in drug design, affecting a molecule's solubility, permeability, and binding affinity to its target. globalresearchonline.net In pyrazole carboxamide derivatives, this balance can be fine-tuned by introducing various substituents. globalresearchonline.net
Hydrophobic Interactions: The introduction of lipophilic groups, such as halogen atoms (e.g., chlorine, fluorine) or aryl rings, can enhance binding to hydrophobic pockets within a target protein. mdpi.com Halogens can also influence metabolic stability. globalresearchonline.net
Hydrophilic Interactions: Incorporating polar functional groups, such as hydroxyl or amino groups, can facilitate the formation of hydrogen bonds with the target, which is often crucial for high-affinity binding. globalresearchonline.net The molecular lipophilicity potential (MLP) and polar surface area (PSA) are often calculated during the design phase to optimize these characteristics for better biological interactions.
Lead Compound Identification and Optimization Strategies
The journey from an initial "hit" compound to a clinical candidate involves a rigorous process of lead identification and optimization. acs.org A lead compound is a molecule that demonstrates the desired biological activity and serves as the starting point for chemical modifications to improve its properties. acs.org
The process typically follows these steps:
Hit Identification: High-throughput screening (HTS) of large compound libraries against a specific biological target often yields initial hits. acs.org
Hit-to-Lead: Hits are validated, and their initial SAR is explored to confirm their potential. Promising and structurally distinct series are selected for further development.
Lead Optimization: This phase focuses on systematically modifying the lead compound to enhance several key characteristics simultaneously:
Potency: Increasing the affinity for the intended target.
Selectivity: Minimizing activity against off-targets to reduce potential side effects.
ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity to ensure the compound is effective and safe in vivo.
A clear example of lead optimization is the development of 1H-pyrazole-3-carboxamide derivatives as potent FLT3 inhibitors for acute myeloid leukemia. researchgate.net Starting from the lead compound FN-1501, a step-by-step structural optimization was performed. Modifications focused on the hydrophilic pocket, the aromatic linker, and a deep hydrophobic pocket of the target enzyme. This systematic approach led to the discovery of compound 8t, which was significantly more potent than the original lead. researchgate.net
The following table illustrates the optimization of a pyrazole sulfonamide lead compound (1) to improve CNS penetration and selectivity, resulting in compound 40.
| Compound | TbNMT Inhibition (EC50) | Selectivity vs. MRC-5 cells | Key Modification | Reference |
| 1 (Lead) | 0.001 µM | Moderate | Pyrazole sulfonamide core | |
| 40 (Optimized) | - | Improved | Replaced core aromatic with flexible linker, capped sulfonamide | |
| 68 (Optimized) | 0.001 µM | Improved | Pyrazole sulfonamide core |
Bioisosteric Replacements in Pyrazole Carboxamide Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. nih.gov In the context of pyrazole carboxamide design, the pyrazole C3-carboxamide moiety has been a successful target for such replacements.
A prominent example is seen in the development of analogs of Rimonabant, a CB1 cannabinoid receptor antagonist featuring a 1,5-diarylpyrazole-3-carboxamide core. Researchers successfully replaced the pyrazole C3-carboxamide group with various five-membered heterocycles, including:
Oxadiazoles: A novel class of 5-alkyl oxadiazole derivatives was designed that exhibited potent CB1 antagonism. jocpr.comnih.gov
Thiazoles, Triazoles, and Imidazoles: These heterocycles were also used as bioisosteres for the 1,5-diarylpyrazole motif, yielding compounds with considerable CB1 antagonistic activity and high selectivity.
These studies demonstrate that the pyrazole carboxamide scaffold can be effectively mimicked by other heterocyclic systems, providing a valuable tool for medicinal chemists to overcome challenges related to potency, selectivity, or ADMET properties in drug development programs. nih.gov
Development of Pyrazole-Based Hybrid Molecules
The 3-aminopyrazole (B16455) scaffold serves as a versatile foundation in medicinal chemistry for the development of hybrid molecules, where the core structure is combined with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities. mdpi.com This strategy aims to target multiple biological pathways or improve the pharmacokinetic profile of the parent compound. The synthesis of such hybrids often involves leveraging the reactive amino group at the 3-position of the pyrazole ring. mdpi.com
Researchers have successfully synthesized a variety of pyrazole-based hybrids with a range of therapeutic applications. For instance, novel pyrazole hybrids have been developed from 5-amino-3-(4-(dimethylamino) phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, demonstrating significant cytotoxic activity against human cancer cell lines. mdpi.comnih.gov Another approach involved creating hybrids of 1,2,3-triazole and pyrazole, which also showed potent cytotoxic effects against liver, colon, and breast cancer cell lines. nih.gov
Furthermore, the 3-aminopyrazole structure has been incorporated into more complex fused heterocyclic systems. A library of pyrido[2,3-b]indoles featuring a 3-aminopyrazole substituent was identified to have antibacterial properties, targeting both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria. mdpi.com Similarly, the fusion of the pyrazole ring with a 1,3,5-triazine (B166579) moiety has led to the development of hybrids targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These examples underscore the chemical tractability of the aminopyrazole core and its utility in generating structurally diverse and biologically active hybrid molecules.
Table 1: Examples of Pyrazole-Based Hybrid Molecules and Their Biological Activity
| Compound Class | Specific Example(s) | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazole-Triazole Hybrids | Compound 163 | Anticancer (HepG-2, HCT-116, MCF-7) | Potent cytotoxic candidate with IC50 values of 12.22, 14.16, and 14.64 µM, respectively. | nih.gov |
| Pyrido[2,3-b]indole-Pyrazole Hybrids | Derivative 2a | Antibacterial (S. aureus, E. coli) | Blocks Gram-negative strains by targeting DNA Gyrase and Topoisomerase IV; MIC values of 0.125 and 8 mg/mL, respectively. | mdpi.com |
| Triazine-Pyrazole Hybrids | Not specified | Anticancer (EGFR Tyrosine Kinase) | Designed to target the epidermal growth factor receptor. | nih.gov |
| Thiazolyl-Pyrazole Hybrids | Compound 181 | Anticancer (HeLa, MCF-7, A549) | Exhibited high antiproliferative activity with IC50 values of 9.05, 7.12, and 6.34 µM, respectively. | nih.gov |
Rational Drug Design Approaches
Rational drug design is a systematic approach used to discover and develop new medications, often based on an understanding of the biological target's three-dimensional structure. bbau.ac.in This strategy is pivotal in optimizing the therapeutic properties of lead compounds like this compound. The core principle involves modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. acs.org
A key application of rational design for pyrazole-carboxamide derivatives has been in the development of kinase inhibitors. researchgate.net Kinases are a critical class of enzymes often dysregulated in diseases like cancer. By modifying the structure of a lead compound, FN-1501, researchers designed and synthesized a series of novel 1H-pyrazole-3-carboxamide derivatives with potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia (AML). researchgate.net Structure-activity relationship (SAR) studies revealed that incorporating a pyrimidine (B1678525) fused heterocycle at the 4-position of the pyrazole ring was crucial for potent inhibition of both FLT3 and cyclin-dependent kinases (CDKs). researchgate.net
One derivative, compound 8t, emerged from this rational design approach with exceptionally strong activity against FLT3 (IC50: 0.089 nM) and potent anti-proliferative effects in AML cell lines (MV4-11, IC50: 1.22 nM). researchgate.net This demonstrates the power of a strategy-based approach that focuses on understanding the target enzyme and optimizing the ligand's structure to achieve high affinity and selectivity. bbau.ac.in
Another rational design strategy involves exploring off-target effects that may lead to favorable pharmacological outcomes. jst.go.jp While initially designed as kinase inhibitors, some novel 1H-pyrazole-3-carboxamide derivatives were investigated for their interaction with DNA. jst.go.jp Using molecular docking, a DNA minor groove binding model was developed. This led to the discovery that certain derivatives could bind to DNA and induce cleavage of supercoiled plasmid DNA, suggesting that DNA could be a potential alternative or additional target for their anticancer activity. jst.go.jp This illustrates how rational design can uncover new mechanisms of action by systematically investigating the interactions of a compound with various biological macromolecules.
Advanced Applications in Chemical Biology and Drug Discovery
3-Amino-1-methyl-1H-pyrazole-5-carboxamide as a Versatile Synthetic Building Block
The pyrazole (B372694) ring system is a cornerstone in medicinal chemistry and drug development, often considered a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties. nih.govnih.gov this compound exemplifies this versatility, serving as a key synthetic intermediate for a wide array of more complex molecules. mdpi.com Its structure, featuring strategically placed amino and carboxamide groups, provides reactive sites for further functionalization, allowing chemists to systematically modify the molecule to enhance binding affinity and selectivity for various biological targets. nih.govmdpi.com
The pyrazole heterocycle can act as both a hydrogen-bond donor and acceptor, enabling it to form strong interactions with biological macromolecules like proteins and nucleic acids. nih.gov This characteristic is fundamental to its role in drug design. The synthesis of diverse pyrazole derivatives is a major focus for organic chemists, who employ methods like classical cyclocondensation reactions to build the core scaffold. mdpi.com Once the core is formed, the functional groups of building blocks like this compound are used to link various other molecular fragments, from simple alkyl and aryl groups to complex heterocyclic systems. researchgate.netmdpi.com This modular approach facilitates the creation of large libraries of compounds for screening and lead optimization. researchgate.net The structural modifications enabled by this building block approach are crucial for fine-tuning the drug-like properties of the final compounds, including reducing lipophilicity and improving metabolic stability. nih.gov
Development of Targeted Therapeutics Based on Pyrazole Carboxamide Scaffolds
The pyrazole carboxamide scaffold is a prominent feature in a multitude of targeted therapeutics across various disease areas, including oncology, neurodegenerative disorders, and inflammatory diseases. nih.govnih.govnih.gov Its utility stems from the scaffold's ability to be tailored to fit the specific binding pockets of biological targets, particularly protein kinases. nih.gov
In oncology, pyrazole carboxamide derivatives have been developed as potent inhibitors of several key protein kinases that drive tumor growth and survival. nih.gov For instance, novel 1H-pyrazole-3-carboxamide derivatives have been designed as Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML). mdpi.com One such compound, 8t , demonstrated exceptional potency against FLT3 and its mutants, which are associated with drug resistance. mdpi.com Similarly, Pirtobrutinib, a clinically approved inhibitor of Bruton's tyrosine kinase (BTK), is based on an aminopyrazole carboxamide structure and is effective against ibrutinib-resistant chronic lymphocytic leukemia. nih.gov The scaffold has also been employed to create inhibitors for other cancer targets, including c-Met, Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov
Beyond cancer, researchers have explored pyrazole-5-carboxamides as inhibitors of the Receptor for Advanced Glycation End products (RAGE) for potential application in Alzheimer's disease. nih.gov In this context, a 4-fluorophenoxy analog (40 ) showed improved RAGE inhibitory activity and better aqueous solubility compared to its parent compound. nih.gov Other research has identified trisubstituted-pyrazole carboxamide analogs as potent antagonists of the Farnesoid X Receptor (FXR), a target for metabolic and inflammatory diseases. nih.gov
| Derivative Type | Target(s) | Therapeutic Area | Key Findings |
| 1H-Pyrazole-3-carboxamides (e.g., 8t) | FLT3, CDK2/4 | Acute Myeloid Leukemia (AML) | Compound 8t showed an IC50 of 0.089 nM against FLT3 and was effective against various resistance-conferring mutants. mdpi.com |
| Aminopyrazole carboxamides (e.g., Pirtobrutinib) | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | A highly selective, reversible inhibitor effective against both wild-type and C481S mutant BTK, overcoming resistance to covalent inhibitors. nih.gov |
| 5-Amino-1H-pyrazole-4-carboxamides (e.g., 10h) | Pan-FGFR (1, 2, 3) | Various Cancers | Compound 10h demonstrated nanomolar activity against FGFRs and the V564F gatekeeper mutant, addressing a key resistance mechanism. nih.gov |
| Pyrazole-5-carboxamides (e.g., 40) | RAGE | Alzheimer's Disease | Analog 40 exhibited improved in vitro RAGE inhibitory activity and favorable solubility. nih.gov |
| 1,3,4-Trisubstituted-pyrazole carboxamides (e.g., E16) | Farnesoid X Receptor (FXR) | Inflammatory/Metabolic Diseases | Compound E16 was identified as a potent FXR antagonist with an IC50 of 2.62 µM in a cell-based assay. nih.gov |
| 1-Methyl-1H-pyrazole-5-carboxamides (e.g., H24) | Androgen Receptor (AR) Signaling | Prostate Cancer | Compound H24 completely blocked Prostate-Specific Antigen (PSA) expression at 10μM and showed potent antiproliferative activity. nih.gov |
Integration with High-Throughput Screening and Phenotypic Screens
The structural versatility of the this compound core makes it an ideal foundation for constructing large chemical libraries for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. acs.org Pyrazole-based libraries are frequently used in this process to discover starting points for new drug development programs.
A common approach involves synthesizing a diverse array of pyrazole carboxamide derivatives and screening them using biochemical or cell-based assays. nih.gov For example, a screen of 16 commercially available substituted pyrazole carboxamides using a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay led to the identification of a potent antagonist for the Farnesoid X Receptor. nih.gov This highlights how HTS can efficiently sift through compound collections to find molecules with a desired activity.
In addition to target-based screening, pyrazole libraries are also used in phenotypic screens, which assess a compound's effect on cell behavior or morphology without pre-supposing a specific molecular target. This approach can uncover novel mechanisms of action. Researchers have screened pyrazole derivatives for a wide range of activities, including antimicrobial, anticancer, and anthelmintic effects. acs.orgmui.ac.ir For instance, HTS of compound libraries was used to identify 1-methyl-1H-pyrazole-5-carboxamides with potent activity against the parasitic nematode Haemonchus contortus. acs.org The discovery of 5-aminopyrazole-4-carboxamide BKI-1708 as an inhibitor of Cryptosporidium also likely emerged from such screening campaigns. bioworld.com
Pyrazole Carboxamides in Agrochemical and Pesticide Development
Pyrazole carboxamides are a critically important class of compounds in modern agriculture, widely utilized for crop protection as fungicides, insecticides, and herbicides. nih.govbohrium.com Many of these agrochemicals function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. nih.govnih.gov This mechanism of action has led to the development of a major class of fungicides known as SDHIs.
The design of novel pyrazole carboxamide fungicides is an active area of research, driven by the need to manage fungal pathogens like Rhizoctonia solani (which causes rice sheath blight) and Sclerotinia sclerotiorum. nih.govresearchgate.netacs.org Structure-activity relationship (SAR) studies have shown that the pyrazole carboxamide core is essential for this activity. nih.govscielo.br By modifying the substituents on the pyrazole ring and the amide nitrogen, chemists can optimize the potency and spectrum of activity against different fungal species. nih.govacs.org For example, the compound N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) was found to have an EC50 value of 0.022 mg/L against R. solani, equivalent to the commercial fungicide thifluzamide. acs.org
In addition to fungicides, pyrazole carboxamides have been developed as potent insecticides. nih.govdigitellinc.com These compounds can be effective against a range of pests, including those with piercing-sucking mouthparts and Lepidoptera pests that have developed resistance to other insecticides. nih.govbohrium.com Other research has focused on developing pyrazole-carboxamides as herbicides that target novel pathways, such as the enzyme transketolase (TKL). acs.org Compound 7r from one such study showed excellent herbicidal efficacy against weeds like Digitaria sanguinalis and good crop selectivity for maize and wheat. acs.org
| Compound Type / Example | Target Organism(s) | Mechanism of Action | Notable Efficacy |
| SDHI Fungicides | Sclerotinia sclerotiorum, Botrytis cinerea, Valsa mali, Rhizoctonia solani | Succinate Dehydrogenase (SDH) Inhibition | Some derivatives show EC50 values as low as 0.32 mg/L and 0.40 mg/L against specific fungi. nih.govacs.org |
| SCU2028 | Rhizoctonia solani | Complex II (SDH) and Complex IV Inhibition | EC50 value of 0.022 mg/L, comparable to the commercial fungicide thifluzamide. acs.org |
| Insecticides (e.g., 4a-14) | Plutella xylostella, Aphis craccivora, Nilaparvata lugens | Respiratory Chain Complex I Inhibition | Shows excellent activity against pests with piercing-sucking mouthparts, including those resistant to traditional insecticides. nih.govbohrium.com |
| Herbicides (e.g., 7r) | Digitaria sanguinalis, Amaranthus retroflexus | Transketolase (TKL) Inhibition | Over 90% inhibition at 150 g ai/ha with good crop selectivity for maize and wheat. acs.org |
Potential in Materials Science Research
While the primary applications of pyrazole carboxamides are in the life sciences, the underlying pyrazole scaffold also possesses properties that make it of interest in materials science. mdpi.comresearchgate.net The pyrazole ring is an N-heterocyclic aromatic compound with unique photophysical properties. mdpi.com Molecules with such characteristics can be employed in the development of novel sensors and organic materials. mdpi.com The structural versatility of pyrazole and its derivatives has been explored in polymer, material, and supramolecular chemistry fields. researchgate.net The ability to functionalize the pyrazole core allows for the tuning of its electronic and physical properties, which is a key requirement in the design of new materials for various technological applications.
Addressing Drug Resistance with Novel Pyrazole Carboxamides
The emergence of drug resistance is a major challenge in medicine and agriculture, threatening the efficacy of existing treatments for cancer, infectious diseases, and crop pests. nih.gov The development of novel pyrazole carboxamides is a key strategy to overcome these resistance mechanisms. nih.gov By designing compounds that can inhibit mutated targets or that possess novel mechanisms of action, researchers aim to restore therapeutic efficacy.
In oncology, resistance to kinase inhibitors often arises from "gatekeeper" mutations in the target enzyme's ATP-binding pocket. nih.gov To address this, covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to irreversibly bind to FGFRs, showing potent activity against both wild-type and gatekeeper mutant forms of the receptor. nih.gov Similarly, new 1H-pyrazole-3-carboxamide derivatives have shown significant activity against various FLT3 mutations that confer resistance in AML. mdpi.com
In the field of infectious diseases, pyrazole derivatives are being developed to combat multidrug-resistant (MDR) bacteria, including the so-called ESKAPE pathogens which are unaffected by many current antibiotics. nih.govnih.gov Some pyrazole-based compounds have shown potent growth inhibition of drug-resistant strains of E. coli and activity against MDR Mycobacterium tuberculosis. nih.govnih.gov This strategy also extends to agriculture, where new pyrazole carboxamide insecticides are being developed to control pests that have acquired resistance to traditional agents. nih.govbohrium.com These next-generation compounds often target different biological pathways, providing a new tool for resistance management. nih.govbohrium.com
Emerging Research Directions and Future Perspectives for 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide Research
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The development of green and efficient synthetic methods is a cornerstone of modern pharmaceutical chemistry. For pyrazole (B372694) carboxamides, research is moving beyond traditional multi-step syntheses that often involve harsh reagents and generate significant waste.
Key advancements in synthetic strategies include:
One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product, streamlining the process and reducing the need for purification of intermediates.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of pyrazole derivatives.
Catalyst Innovation: The development of novel catalysts, such as nano copper immobilized on layered double hydroxides, is enabling the synthesis of pyrazole derivatives under milder, more environmentally friendly conditions, often in aqueous solvent systems. nih.govresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
These innovative approaches aim to make the production of 3-amino-1-methyl-1H-pyrazole-5-carboxamide and its analogs more cost-effective and environmentally sustainable. nih.gov
| Methodology | Advantages | Challenges |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, multi-step, potential for low yields and significant waste |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Scalability can be a concern for large-scale production |
| Multi-Component Reactions | High atom economy, reduced number of synthetic steps, operational simplicity | Optimization of reaction conditions for multiple components can be complex |
| Catalytic Synthesis | Use of milder reaction conditions, potential for high selectivity, catalyst recyclability | Catalyst cost and stability, potential for product contamination with catalyst residues |
Exploration of Polypharmacology and Multi-target Drug Design
The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now being strategically harnessed in drug design. Pyrazole derivatives are well-suited for this approach due to their versatile structure, which can be modified to interact with various biological targets. frontiersin.org
Future research will likely focus on designing derivatives of this compound that can simultaneously modulate multiple targets implicated in a particular disease, such as different protein kinases in cancer. researchgate.net This multi-target approach could lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.
Advanced In Vitro and In Vivo Models for Efficacy and Selectivity Assessment
To better predict the clinical success of drug candidates, researchers are developing more sophisticated preclinical models. For pyrazole carboxamides, this includes:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids that more closely mimic the in vivo environment are being used to assess the efficacy and toxicity of new compounds.
Patient-Derived Xenografts (PDX): These animal models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate representation of human disease and can help predict patient response to treatment.
High-Content Screening (HCS): This automated imaging and analysis technique allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's mechanism of action and potential off-target effects.
A study on 1-methyl-1H-pyrazole-5-carboxamides highlighted the importance of using appropriate in vitro models to predict in vivo toxicity, as standard cytotoxicity assays did not foresee the acute toxicity observed in rodent models. nih.gov The study found that assessing mitochondrial respiration was a more accurate predictor of the observed toxicity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. nih.gov These technologies can analyze vast datasets to identify new drug targets, design novel molecules with desired properties, and predict their activity and toxicity. premierscience.commdpi.comcrimsonpublishers.com
In the context of pyrazole carboxamide research, AI and ML can be used to:
Accelerate Hit Identification: Virtual screening of large compound libraries to identify potential pyrazole-based drug candidates. nih.gov
Optimize Lead Compounds: Predict how structural modifications to the this compound scaffold will affect its biological activity and pharmacokinetic properties.
De Novo Drug Design: Generate entirely new pyrazole-based structures with optimized properties for a specific biological target.
Predict ADMET Properties: In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity profile can help to identify potential liabilities early in the drug discovery process. nih.gov
The integration of AI and ML is expected to significantly reduce the time and cost associated with bringing new pyrazole-based drugs to the clinic. jsr.org
Investigation of Pyrazole Carboxamides in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet there is a significant lack of safe and effective treatments. nih.gov The pyrazole scaffold has demonstrated a broad range of biological activities, including antimicrobial and antiparasitic effects. researchgate.net
Future research could explore the potential of this compound and its derivatives as treatments for NTDs such as:
Leishmaniasis: Caused by protozoan parasites of the genus Leishmania.
Chagas disease: Caused by the protozoan parasite Trypanosoma cruzi. nih.gov
Human African Trypanosomiasis (Sleeping Sickness): Caused by protozoan parasites of the genus Trypanosoma.
Screening pyrazole carboxamide libraries against a panel of NTD-causing pathogens could identify promising new lead compounds for further development.
Development of Prodrugs and Delivery Systems
To improve the pharmacokinetic properties of promising drug candidates, researchers often employ prodrug strategies or advanced drug delivery systems. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to enhance a drug's solubility, permeability, and metabolic stability. For example, Omidenepag isopropyl is a prodrug that is hydrolyzed to its active form, omidenepag. nih.gov
The development of prodrugs of this compound could improve its oral bioavailability and tissue distribution. Additionally, formulating the compound in novel delivery systems, such as nanoparticles or liposomes, could enable targeted delivery to the site of action, thereby increasing efficacy and reducing systemic side effects.
Structure-Based Drug Design and Fragment-Based Drug Discovery for Pyrazole Targets
Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are powerful approaches for identifying and optimizing novel drug candidates. SBDD relies on the 3D structure of the biological target to design molecules that will bind with high affinity and selectivity. acs.org FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds.
For pyrazole-based drug discovery, these techniques can be applied to:
Q & A
Q. What are the common synthetic routes for 3-amino-1-methyl-1H-pyrazole-5-carboxamide, and what key reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between pyrazole derivatives and carboxamide precursors. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate intermediates can react with activated acylating agents under basic conditions (e.g., K₂CO₃ or NaH in DMF) to form carboxamide derivatives . Key factors include:
- Catalyst selection : Triethylamine or DMAP improves acylation efficiency.
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography or recrystallization ensures >95% purity.
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Characteristic peaks include the pyrazole ring protons (δ 6.6–7.2 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity (>98%) .
- Mass spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How does the substitution pattern on the pyrazole ring affect the compound’s physicochemical properties?
Substituents like methyl or amino groups influence solubility and stability. For instance:
- Methyl groups at the 1-position enhance lipophilicity, affecting membrane permeability .
- Amino groups at the 3-position increase hydrogen-bonding potential, improving interaction with biological targets .
Q. What are the primary biological assays used to evaluate this compound’s activity?
Common assays include:
- Enzyme inhibition : Kinase or phosphodiesterase assays using fluorescence-based substrates .
- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation.
- Solubility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers with high ionic strength .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
Systematic optimization involves:
- Catalyst screening : Compare NaH, K₂CO₃, and DMAP in DMF or THF .
- Solvent effects : Polar aprotic solvents (e.g., NMP) improve reaction homogeneity at elevated temperatures (50–80°C) .
- Scale-up adjustments : Reduce equivalents of acyl chloride (1.1–1.3 eq) to minimize waste .
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Purity reassessment : Use LC-MS to detect trace impurities (<0.5%) that may interfere with assays .
- Structural analogs : Compare activity of derivatives (e.g., 5-ethyl or cyclohexyl-substituted pyrazoles) to identify SAR trends .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or PDEs. The carboxamide group often forms hydrogen bonds with catalytic residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What are the key challenges in modifying the pyrazole scaffold to enhance selectivity for specific biological targets?
Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?
| Analog | Substituents | Bioactivity | Reference |
|---|---|---|---|
| 5-Ethyl derivative | C₂H₅ at 5-position | Enhanced antimicrobial activity | |
| N-Phenylcarboxamide | Ph-NHCO- at 3-position | Improved kinase inhibition | |
| Cyclohexyl-substituted | C₆H₁₁ at 4-position | Increased metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
